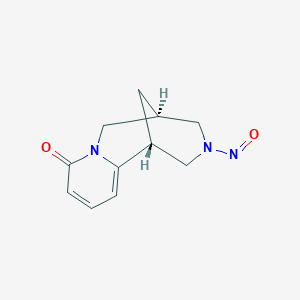
N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide is a synthetic organic compound that belongs to the class of chromenyl derivatives This compound is characterized by the presence of a chromenyl ring system, which is a fused ring structure containing both benzene and pyrone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-4-methyl-2-oxo-2H-chromene, which can be obtained through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The chromenyl compound is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.
Amidation: The brominated intermediate is reacted with an appropriate amine, such as acetamide, under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction: The chromenyl ring system can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and functional groups.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used under controlled conditions to achieve the desired oxidation or reduction.
Condensation Reactions: Catalysts such as p-toluenesulfonic acid (PTSA) or bases like sodium hydroxide (NaOH) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while oxidation and reduction reactions can lead to the formation of hydroxyl or carbonyl-containing compounds.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The presence of the chromenyl ring system is known to contribute to these activities.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals, dyes, and materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, such as kinases or proteases, by binding to their active sites and inhibiting their activity.
Pathways Involved: It can modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. The chromenyl ring system and the bromoacetamide group play crucial roles in these interactions.
Comparison with Similar Compounds
N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde and 7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile share similar structural features but differ in their functional groups and reactivity.
Uniqueness: The presence of the bromoacetamide group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activities that are not observed in the other similar compounds.
Properties
CAS No. |
439116-23-1 |
|---|---|
Molecular Formula |
C₁₃H₁₂BrNO₄ |
Molecular Weight |
324.99 |
Synonyms |
2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)-acetamide; 2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


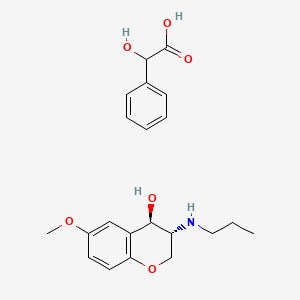

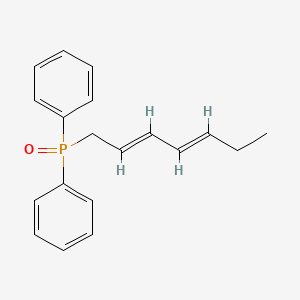
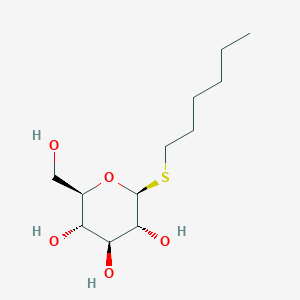
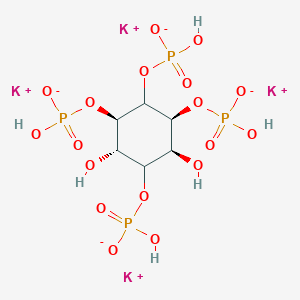

![(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1141940.png)
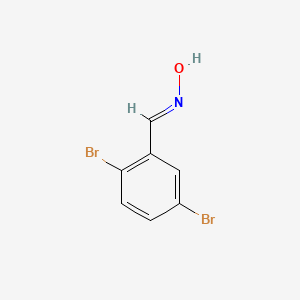

![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)
